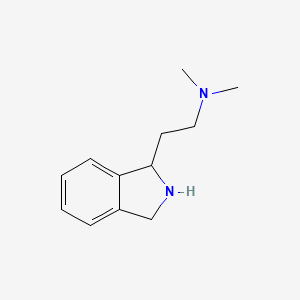
2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine is a heterocyclic compound that belongs to the class of isoindolines. Isoindolines are important due to their presence in various bioactive molecules and their potential applications in medicinal chemistry. This compound is characterized by the presence of an isoindoline ring attached to a dimethylaminoethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine can be achieved through a multi-step process. One common method involves the condensation of 2-cyanobenzaldehyde with an amine, followed by reduction and cyclization to form the isoindoline ring. The reaction conditions typically involve the use of a catalyst and a solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and energy-efficient methods, is also being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the isoindoline ring to isoindoline-1-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the dimethylamino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Isoindoline-1-amine.
Substitution: Various substituted isoindoline derivatives
科学的研究の応用
2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic applications, including as an antipsychotic agent and in the treatment of neurodegenerative diseases
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to the allosteric site of the receptor, modulating its activity and leading to various physiological effects. This interaction is crucial for its potential therapeutic applications in treating neurological disorders .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline core structure but differs in functional groups.
Isoindoline-1-amine: Similar structure but lacks the dimethylaminoethyl group.
N,N-Dimethylisoindoline: Similar structure but with different substitution patterns
Uniqueness
2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-isoindol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)8-7-12-11-6-4-3-5-10(11)9-13-12/h3-6,12-13H,7-9H2,1-2H3 |
InChIキー |
XRONPHDJDWDFSX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1C2=CC=CC=C2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


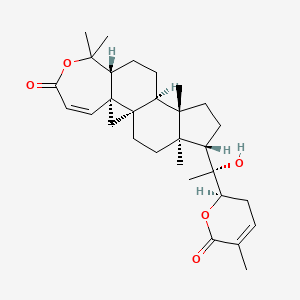
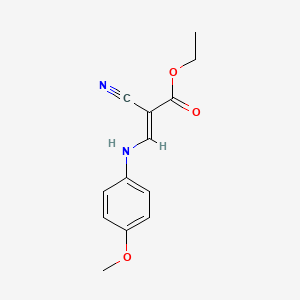
![(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336973.png)
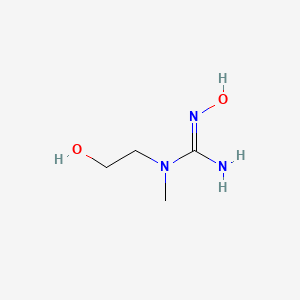
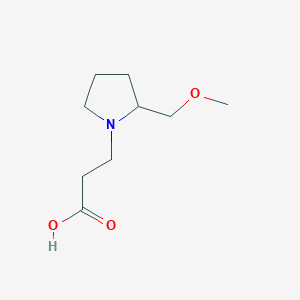
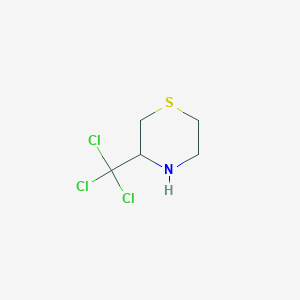
![8-Amino-5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13336982.png)
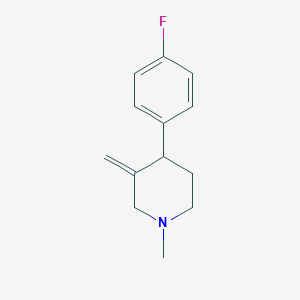
![2-[(2-Methyloxolan-3-yl)amino]butan-1-ol](/img/structure/B13336989.png)
![3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336990.png)
![(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid](/img/structure/B13336993.png)
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13336999.png)
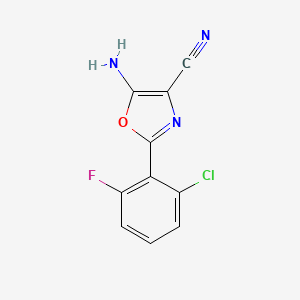
![2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one](/img/structure/B13337010.png)
